molecular formula C29H37N3O13 B12297953 4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

Cat. No.: B12297953
M. Wt: 635.6 g/mol
InChI Key: RTXXZBOFRSQDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meglucycline is a tetracycline antibiotic known for its effectiveness in treating various bacterial infections. It is primarily used topically due to its insolubility in water, which limits its systemic use. This compound is part of the broader tetracycline family, which is known for its broad-spectrum antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meglucycline involves the use of reactive tetracycline-based precursor compounds. These precursors undergo reactions with reactive organic substituent precursors and transition metals or transition metal catalysts. The reaction conditions are carefully controlled to ensure the formation of the desired tetracycline compound with the appropriate organic substituent .

Industrial Production Methods

Industrial production of meglucycline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The production process is optimized to minimize waste and ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Meglucycline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various substituted tetracycline derivatives .

Scientific Research Applications

Meglucycline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying tetracycline derivatives and their reactions.

    Biology: Investigated for its antibacterial properties and mechanisms of action.

    Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Meglucycline exerts its antibacterial effects by reversibly binding to the 30S subunit of the bacterial ribosome. This binding inhibits the association of aminoacyl-tRNA with the ribosome, thereby blocking protein synthesis. The likely binding site for tetracyclines, including meglucycline, has been identified on protein S7 of the 30S subunit .

Comparison with Similar Compounds

Similar Compounds

  • Doxycycline
  • Minocycline
  • Tetracycline

Comparison

Meglucycline is unique among tetracyclines due to its specific binding affinity and insolubility in water, which limits its systemic use but makes it highly effective for topical applications. Compared to doxycycline and minocycline, meglucycline has a distinct mechanism of action and spectrum of activity, making it a valuable addition to the tetracycline family .

Properties

Molecular Formula

C29H37N3O13

Molecular Weight

635.6 g/mol

IUPAC Name

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C29H37N3O13/c1-28(43)10-5-4-6-13(34)15(10)21(36)16-11(28)7-12-19(32(2)3)22(37)17(25(40)29(12,44)24(16)39)26(41)31-9-30-18-23(38)20(35)14(8-33)45-27(18)42/h4-6,11-12,14,18-20,23,27,30,33-36,38,40,42-44H,7-9H2,1-3H3,(H,31,41)

InChI Key

RTXXZBOFRSQDMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNC5C(C(C(OC5O)CO)O)O)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.